Strongylophorine-12
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Overview
Description
Strongylophorine-12 is a natural product found in Petrosia durissima with data available.
Scientific Research Applications
Anti-Invasion Activity in Cancer Cells
Strongylophorine-26, a meroditerpenoid similar to Strongylophorine-12, has been identified for its anti-invasion activity in cancer cells. It disrupts the motility of breast carcinoma cells and induces changes in cell morphology and actin dynamics. This compound significantly alters the cell's cytoskeleton, leading to reduced invasion capabilities in cancer cells (McHardy et al., 2005).
Proteasome Inhibitor Properties
Research has shown that derivatives of Strongylophorine, including this compound, act as inhibitors of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. These compounds have been isolated from the marine sponge Petrosia corticata, indicating potential applications in targeting proteasome-related pathways in diseases (Noda et al., 2015).
Inhibition of Oocyte Maturation
Strongylophorines, including compounds similar to this compound, have been studied for their ability to inhibit the maturation of starfish oocytes. This effect suggests potential applications in reproductive biology and developmental studies, as these compounds can influence cell division and development processes (Liu et al., 2005).
Neuroprotective Properties
While not directly related to this compound, a related compound, Strongylophorine-8, has shown neuroprotective effects by activating the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress, suggesting that Strongylophorine derivatives could be explored for neuroprotective applications (Sasaki et al., 2011).
Protein Tyrosine Phosphatase 1B Inhibition
Strongylophorines have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several signaling pathways. This inhibition suggests a potential role in modulating pathways involved in diabetes, obesity, and cancer (Lee et al., 2015).
Hypoxia-Inducible Factor-1 Inhibition
Certain Strongylophorines inhibit the Hypoxia-Inducible Factor-1 (HIF-1) activation pathway. HIF-1 plays a critical role in tumor survival and progression, indicating that Strongylophorine derivatives could be valuable in cancer research (Mohammed et al., 2008).
Properties
Molecular Formula |
C28H38O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(1R,11S,15R,19S)-6-acetyloxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carboxylic acid |
InChI |
InChI=1S/C28H38O5/c1-17(29)32-19-7-8-20-18(15-19)16-23-26(3)13-9-22-25(2,11-6-12-27(22,4)24(30)31)21(26)10-14-28(23,5)33-20/h7-8,15,21-23H,6,9-14,16H2,1-5H3,(H,30,31)/t21?,22?,23?,25-,26-,27+,28+/m1/s1 |
InChI Key |
OYVIFQCKJVUHRE-ODDCHQIWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)O[C@]3(CCC4[C@]5(CCC[C@](C5CC[C@]4(C3C2)C)(C)C(=O)O)C)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3(CCC4C5(CCCC(C5CCC4(C3C2)C)(C)C(=O)O)C)C |
Synonyms |
strongylophorine-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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